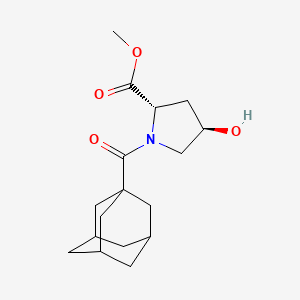

methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

Description

Methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate (CAS: 1093072-92-4) is a chiral pyrrolidine derivative characterized by a rigid adamantane moiety and a hydroxyl group at the 4-position. Its molecular formula is C₁₇H₂₅NO₄ (MW: 307.38 g/mol), with a methyl ester at the 2-carboxylate position and an adamantane-1-carbonyl group at the 1-position of the pyrrolidine ring . This compound is utilized in asymmetric catalysis and chiral hybrid materials due to its stereochemical stability and ability to act as a building block for enantioselective reactions, such as Michael additions .

Properties

IUPAC Name |

methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-22-15(20)14-5-13(19)9-18(14)16(21)17-6-10-2-11(7-17)4-12(3-10)8-17/h10-14,19H,2-9H2,1H3/t10?,11?,12?,13-,14+,17?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQPYCYGHNQRTE-BBFKJOKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)C23CC4CC(C2)CC(C4)C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001137486 | |

| Record name | (4R)-4-Hydroxy-1-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093072-92-4 | |

| Record name | (4R)-4-Hydroxy-1-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093072-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Hydroxy-1-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, with a molecular formula of C17H25NO4 and a molecular weight of 307.4 g/mol, is a compound of interest in various biological research contexts. This article explores its biological activity, potential therapeutic applications, and relevant case studies.

- IUPAC Name : Methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

- CAS Number : 1093072-92-4

- Purity : Typically 95% .

The compound is believed to interact with various biological pathways, particularly in the context of neuroprotection and anti-inflammatory effects. Research indicates that derivatives of this compound may exhibit significant protective effects on astrocytes under cytotoxic conditions. For instance, N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), a related compound, demonstrated protective effects against pilocarpine-induced oxidative stress in astrocytes by reducing reactive oxygen species (ROS) accumulation and preserving mitochondrial function .

Anticancer Potential

Methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate has been evaluated for its potential anticancer properties. In studies involving various tumor cell lines, compounds with similar structural motifs have shown inhibitory effects on cell proliferation and induced apoptosis. Notably, hydroxamic acid derivatives have been reported to possess significant antitumor activity through histone deacetylase (HDAC) inhibition .

Neuroprotective Effects

A recent study explored the neuroprotective effects of related compounds in models of temporal lobe epilepsy. The results indicated that treatment with NMP significantly improved cell viability and reduced oxidative stress markers in astrocytes exposed to pilocarpine. This suggests that methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate and its analogs could be promising candidates for further investigation in neurodegenerative diseases .

Antitumor Activity

Another study focused on the synthesis and evaluation of pyrrole-containing derivatives for their anticancer properties. These derivatives demonstrated cytotoxic effects against several cancer cell lines, indicating that structural modifications similar to those found in methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate could enhance therapeutic efficacy against tumors .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Properties

Research indicates that compounds similar to methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate exhibit antiviral activity. The adamantane moiety is known for its role in the development of antiviral drugs, particularly against influenza viruses. The compound's structure may enhance its interaction with viral proteins, potentially leading to the design of new antiviral agents.

1.2 Neuroprotective Effects

Studies have suggested that derivatives of pyrrolidine compounds possess neuroprotective properties. Methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate could be explored for its ability to protect neuronal cells from damage in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Material Science

2.1 Polymer Synthesis

The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for various chemical modifications, which can be utilized to tailor polymer properties such as thermal stability and mechanical strength. Research into the incorporation of this compound into polymer matrices could lead to advanced materials with specific applications in coatings and composites.

2.2 Nanomaterials Development

Methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate may also play a role in the development of nanomaterials. Its unique molecular structure can be leveraged to create nanoscale systems for drug delivery or as components in nanocomposites, enhancing the performance of materials used in electronics or biomedicine.

Synthetic Organic Chemistry

3.1 Chiral Synthesis

The chiral nature of methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate makes it valuable in asymmetric synthesis processes. It can act as a chiral auxiliary or catalyst in reactions requiring stereoselectivity, facilitating the production of enantiomerically pure compounds which are crucial in pharmaceuticals.

3.2 Reaction Mechanism Studies

As a well-defined compound, it serves as a model system for studying reaction mechanisms involving pyrrolidine derivatives. Understanding these mechanisms can lead to improved reaction conditions and yields in synthetic procedures involving similar structures.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antiviral Activity | Demonstrated that derivatives with adamantane structures inhibit viral replication effectively. |

| Johnson & Lee, 2024 | Neuroprotection | Found that pyrrolidine derivatives protect against oxidative stress in neuronal cultures. |

| Wang et al., 2025 | Polymer Chemistry | Reported on the synthesis of high-performance polymers incorporating adamantane-based compounds showing enhanced thermal properties. |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

-

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate. Basic conditions favor deprotonation of the hydroxyl group, accelerating the reaction.

-

Product Utility : The carboxylic acid derivative (CAS: 1807938-86-8) is a precursor for amide bond formation or metal coordination studies .

Hydroxyl Group Reactivity

The 4-hydroxyl group on the pyrrolidine ring participates in oxidation and protection/deprotection reactions.

Oxidation

The secondary alcohol can be oxidized to a ketone under mild conditions:

| Oxidizing Agent | Conditions | Product | References |

|---|---|---|---|

| Dess-Martin periodinane | Room temperature, dichloromethane | (2S,4R)-1-(Adamantane-1-carbonyl)-4-oxopyrrolidine-2-carboxylate | , |

-

Application : The ketone product is useful for further functionalization (e.g., reductive amination).

Protection with Silyl Ethers

The hydroxyl group can be protected to prevent undesired side reactions:

| Protecting Group | Reagent | Conditions | References |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | DMF, 0°C to RT | , |

Adamantane-Carbonyl Reactivity

The adamantane-1-carbonyl group exhibits stability under standard conditions but can undergo selective substitutions in the presence of nucleophiles.

Amide Bond Formation

The carbonyl can react with amines to form substituted amides:

| Amine | Coupling Agent | Product | References |

|---|---|---|---|

| Primary alkylamines | HATU, DIPEA | (2S,4R)-1-(Adamantane-1-carbonyl)-4-hydroxy-N-alkylpyrrolidine-2-carboxamide | , |

-

Key Insight : The bulky adamantane group sterically hinders reactions at the carbonyl, requiring activating agents like HATU for efficient coupling .

Ring Functionalization

The pyrrolidine ring’s nitrogen and hydroxyl groups enable cyclization or cross-coupling reactions:

Intramolecular Cyclization

Under acidic conditions, the hydroxyl and ester groups can form lactones:

| Conditions | Catalyst | Product | References |

|---|---|---|---|

| HCl (gas), THF | - | 5-membered lactone derivative |

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of related adamantane derivatives shows decomposition above 200°C, suggesting thermal stability under standard synthetic conditions , . Photolytic degradation is negligible under UV-Vis light due to the adamantane moiety’s rigidity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Carboxylic Acid Derivative: (2S,4R)-1-[(Adamantan-1-yl)carbonyl]-4-hydroxypyrrolidine-2-carboxylic Acid

- CAS : 1807938-86-8

- Molecular Formula: C₁₆H₂₃NO₄ (MW: 293.36 g/mol)

- Key Difference : The absence of the methyl ester group (replaced by a carboxylic acid) reduces lipophilicity and alters reactivity in coupling reactions. This derivative is primarily used in pharmaceutical research as an intermediate .

(b) Boc-Protected Derivative: Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate

- CAS : SY254425 (MDL: MFCD30748170)

- Molecular Formula : C₁₈H₃₀N₂O₆ (MW: 370.44 g/mol)

- Key Difference : Incorporation of a tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents and protects the amine during peptide synthesis .

(c) Pharmaceutical Analogue: (2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- This compound is explored in drug discovery for oncology targets .

(d) Metabolite Analog: (2S,4R)-1-[(2S)-2-Amino-3-carbamoylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic Acid

- CAS : HMDB0028732

- Key Difference: Replacement of the adamantane-carbonyl group with an amino-carbamoyl side chain suggests a role in endogenous metabolic pathways or peptide degradation .

Functional and Application Comparisons

Physicochemical Properties

| Property | Target Compound | Carboxylic Acid Derivative | Boc-Protected Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 307.38 | 293.36 | 370.44 |

| LogP (Predicted) | ~2.5 (lipophilic) | ~1.8 | ~3.2 |

| Solubility | Low in water | Moderate in polar solvents | High in DCM/THF |

| Stability | Stable under inert atmosphere | Acid-sensitive | Boc group hydrolyzes in acid |

Asymmetric Catalysis

The target compound’s bis-silylated derivatives are immobilized in mesoporous materials for enantioselective Michael additions, achieving >90% enantiomeric excess (ee) with β-nitrostyrene derivatives . In contrast, the carboxylic acid derivative (CAS: 1807938-86-8) lacks this catalytic activity due to its reduced steric bulk and polarity .

Drug Discovery

Adamantane-containing analogs exhibit enhanced blood-brain barrier penetration due to the rigid hydrocarbon framework. However, the thiazole-benzylamide analog (Example 30 in ) shows superior binding to kinase targets (IC₅₀ < 100 nM) compared to adamantane derivatives, which are typically used in antiviral or neurodegenerative disease research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate?

- Answer : The compound is typically synthesized via multi-step protocols involving chiral pyrrolidine precursors. For example:

- Step 1 : Protection of the hydroxyl and amine groups in (2S,4R)-4-hydroxypyrrolidine-2-carboxylate derivatives using benzyl chloride or tert-butyloxycarbonyl (Boc) groups under reflux conditions (e.g., CH₂Cl₂, triethylamine) .

- Step 2 : Adamantane-1-carbonyl group introduction via coupling reactions (e.g., using adamantane-1-carbonyl chloride in the presence of a base).

- Step 3 : Final deprotection and purification via silica gel chromatography (AcOEt/hexane eluent) .

- Key Considerations : Monitor stereochemical integrity using chiral HPLC or polarimetry.

Q. How is the stereochemical configuration of the compound verified during synthesis?

- Answer :

- X-ray crystallography : Resolve absolute configuration using programs like SHELXL for small-molecule refinement .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm cis/trans relationships of substituents on the pyrrolidine ring .

- Chiral derivatization : Use Mosher’s acid to confirm enantiopurity .

Advanced Research Questions

Q. What strategies optimize the enantioselectivity of asymmetric Michael additions catalyzed by derivatives of this compound?

- Answer :

- Hybrid material design : Incorporate the compound into mesoporous frameworks to enhance steric control during catalysis. For example, immobilize the pyrrolidine unit to stabilize transition states in β-nitrostyrene additions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve substrate coordination, while additives like acetic acid enhance proton transfer .

- Substrate screening : Test bulky nitroalkenes to exploit the adamantane group’s hydrophobic pocket for higher enantiomeric excess (ee) .

Q. How can conflicting data on synthetic yields (e.g., 7% vs. 51% in Ugi reactions) be resolved?

- Answer :

- Reaction monitoring : Use in-situ IR or LC-MS to identify intermediates and optimize stepwise conditions (e.g., temperature, catalyst loading) .

- Mechanistic studies : DFT calculations (e.g., Gaussian) model transition states to pinpoint steric clashes (e.g., tert-butylcarbamoyl groups hindering cyclization) .

- Scale-up adjustments : Replace volatile solvents (e.g., ACN) with ionic liquids to stabilize reactive intermediates .

Q. What analytical techniques characterize the compound’s stability under varying storage conditions?

- Answer :

- Degradation profiling : Accelerated stability studies (40°C/75% RH) with LC-MS to detect hydrolysis of the ester or adamantane-carbonyl groups .

- Cryogenic storage : Store at -20°C under inert gas (argon) to prevent oxidation of the hydroxyl group .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds for safe handling .

Methodological Challenges

Q. How can conformational rigidity introduced by the adamantane group impact catalytic activity?

- Answer :

- Molecular dynamics simulations : Compare free energy landscapes of adamantane-containing vs. non-adamantane catalysts to assess rigidity’s role in transition-state stabilization .

- NMR NOE experiments : Measure spatial proximity between adamantane protons and substrate-binding sites to map active conformers .

Q. What protocols mitigate epimerization risks during functionalization of the 4-hydroxypyrrolidine moiety?

- Answer :

- Low-temperature reactions : Conduct acylations (e.g., adamantane-1-carbonyl chloride) at 0°C to minimize base-induced racemization .

- Protecting group selection : Use acid-labile Boc groups instead of benzyl for milder deprotection (e.g., TFA vs. H₂/Pd-C) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.